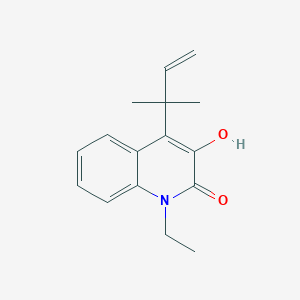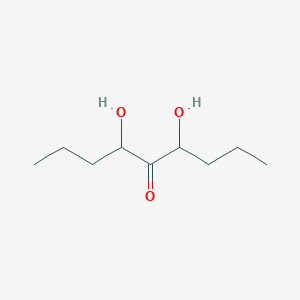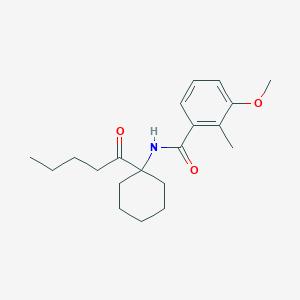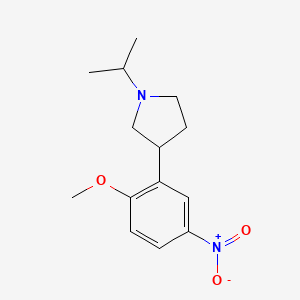![molecular formula C10H12N2O B12609463 6-[2-(1,2-Oxazol-5-yl)ethenyl]-1,2,3,4-tetrahydropyridine CAS No. 651314-35-1](/img/structure/B12609463.png)
6-[2-(1,2-Oxazol-5-yl)ethenyl]-1,2,3,4-tetrahydropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[2-(1,2-Oxazol-5-yl)ethenyl]-1,2,3,4-tetrahydropyridine is a heterocyclic compound that features both an oxazole ring and a tetrahydropyridine ring. The presence of these two distinct moieties in a single molecule makes it an interesting subject for research in various fields, including medicinal chemistry and materials science. The oxazole ring is known for its biological activity, while the tetrahydropyridine ring is often found in compounds with neurological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(1,2-Oxazol-5-yl)ethenyl]-1,2,3,4-tetrahydropyridine typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized using the van Leusen reaction, which involves the reaction of tosylmethylisocyanides (TosMICs) with aldehydes or ketones.
Formation of the Tetrahydropyridine Ring: The tetrahydropyridine ring can be synthesized through the hydrogenation of pyridine derivatives under specific conditions.
Coupling of the Two Rings: The final step involves the coupling of the oxazole and tetrahydropyridine rings through a vinyl linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the hydrogenation step and the development of more efficient catalysts for the Heck reaction.
Chemical Reactions Analysis
Types of Reactions
6-[2-(1,2-Oxazol-5-yl)ethenyl]-1,2,3,4-tetrahydropyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole N-oxides under specific conditions.
Reduction: The tetrahydropyridine ring can be reduced to form piperidine derivatives.
Substitution: The vinyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or iodine in the presence of a catalyst.
Major Products
Oxidation: Oxazole N-oxides.
Reduction: Piperidine derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
6-[2-(1,2-Oxazol-5-yl)ethenyl]-1,2,3,4-tetrahydropyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-[2-(1,2-Oxazol-5-yl)ethenyl]-1,2,3,4-tetrahydropyridine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic compound that contains an oxazole ring.
Ditazole: A platelet aggregation inhibitor that contains an oxazole ring.
Mubritinib: A tyrosine kinase inhibitor that contains an oxazole ring.
Oxaprozin: A COX-2 inhibitor that contains an oxazole ring.
Uniqueness
6-[2-(1,2-Oxazol-5-yl)ethenyl]-1,2,3,4-tetrahydropyridine is unique due to the presence of both an oxazole ring and a tetrahydropyridine ring in a single molecule. This dual functionality allows it to exhibit a wide range of biological activities and makes it a versatile compound for research and industrial applications .
Properties
CAS No. |
651314-35-1 |
|---|---|
Molecular Formula |
C10H12N2O |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
5-[2-(1,2,3,4-tetrahydropyridin-6-yl)ethenyl]-1,2-oxazole |
InChI |
InChI=1S/C10H12N2O/c1-2-7-11-9(3-1)4-5-10-6-8-12-13-10/h3-6,8,11H,1-2,7H2 |
InChI Key |
ZWDUMGFEJHPKMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(NC1)C=CC2=CC=NO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3R)-2-methyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B12609383.png)
![6-Hydrazinyl-4-methyl-11H-indolo[3,2-c]quinoline](/img/structure/B12609390.png)
![Carbamic acid, N-[4-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester](/img/structure/B12609398.png)

![4-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}thiomorpholin-3-one](/img/structure/B12609411.png)




![(2R)-1-Azido-3-[(naphthalen-1-yl)methoxy]propan-2-ol](/img/structure/B12609445.png)
![6-(4-Aminophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12609451.png)
![Hydrazinyl[4-(hydrazinylidenemethyl)phenyl]methanol](/img/structure/B12609458.png)
![4-[(2,5-Dimethylphenyl)methoxy]piperidine;2,2,2-trifluoroacetic acid](/img/structure/B12609461.png)

